

Quantitative Binding Affinity of Pracinostat for Class I HDACs

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Compound Focus: Pracinostat

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The table below summarizes the key binding metrics for **Pracinostat** against Class I HDAC isozymes, as determined by a 2021 computational study [1].

HDAC Isozyme	Docking Score (kcal/mol)	MM-GBSA ΔG (Bind) (kcal/mol)
HDAC1	-9.8	-77.34
HDAC2	-9.65	-74.67
HDAC3	-8.89	-66.90
HDAC8	-8.93	-69.67

Interpretation of Data: In both molecular docking and MM-GBSA calculations, **more negative values indicate stronger binding affinity and higher stability** of the protein-ligand complex [1]. Based on these metrics, **Pracinostat** shows the highest binding affinity for HDAC1, followed by HDAC2, with comparatively lower affinity for HDAC8 and HDAC3.

Experimental Methodologies Cited

The data in the table was generated using specific computational protocols. Here is a summary of the key methodologies [1]:

- **Molecular Docking:** Flexible molecular docking was performed using the **Glide program in Extra-Precision (XP) mode**. This technique predicts the orientation of **Pracinostat** within the binding pocket of each HDAC isozyme and generates a "Docking Score" to rank the binding poses.
- **Binding Energy Estimation:** The **Molecular Mechanics Generalized Born Surface Area (MM-GBSA)** method was used via the Prime/MM-GBSA module. This more refined calculation estimates the free energy of binding (ΔG_{Bind}) for the pre-formed complex from the docking step, providing a more accurate measure of binding affinity.

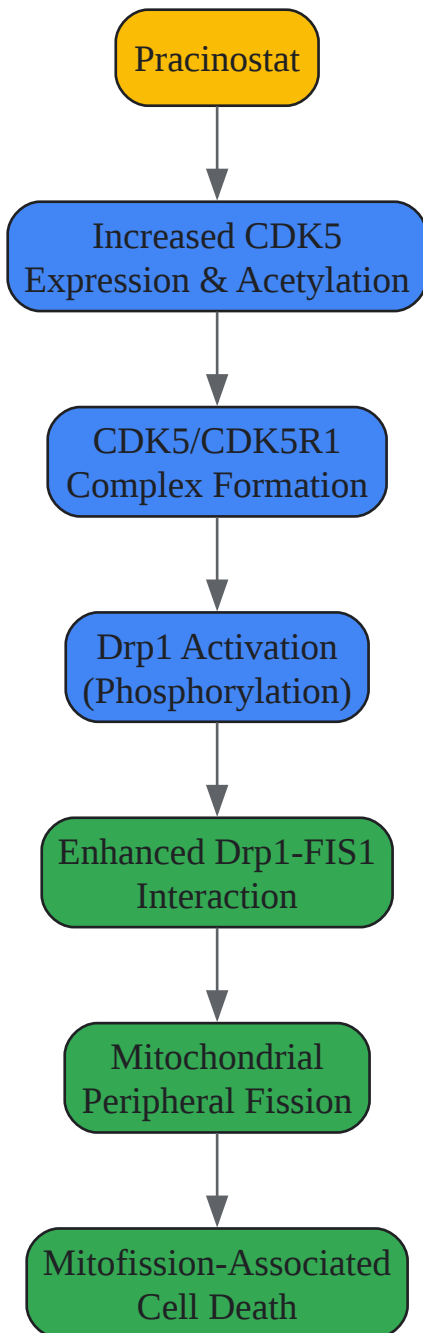
The following diagram illustrates the workflow that integrates these two methods, as described in the research [1]:



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Structural Basis and Broader Context of Pracinostat

- **Mechanism of Action:** **Pracinostat** is a **pan-HDAC inhibitor** that targets a broad range of HDAC isozymes [2] [3]. Its structure, like many HDAC inhibitors, consists of a zinc-binding group (hydroxamic acid), a hydrophobic linker, and a capping group that interacts with the surface of the enzyme [4].
- **Beyond Class I HDACs:** As a pan-inhibitor, **Pracinostat**'s biological effects are not limited to Class I HDACs. A 2023 study revealed that its anticancer activity in colorectal cancer is linked to the activation of the **CDK5-Drp1 signaling pathway**, which induces a specific type of mitochondrial fission associated with cell death [3]. The diagram below outlines this discovered pathway:



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Interpretation Guide for Research and Development

- **Evaluate Selectivity:** The data suggests **Pracinostat** has a **binding preference for HDAC1 and HDAC2** over HDAC3 and HDAC8. This differential affinity is a crucial starting point for understanding its functional selectivity and potential off-target effects within the Class I family [1].

- **Consider the Data Source:** All high-resolution structural and energetic data for **Pracinostat** with Class I HDACs currently comes from **computational simulations** [1]. While these are powerful predictive tools, they are not a substitute for experimental validation using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- **ADR Correlation:** A 2025 pharmacovigilance study suggests that inhibiting specific HDAC isoforms is linked to distinct adverse drug reactions. The potent inhibition of HDAC1/2 has been implicated in thrombocytopenia, which aligns with the binding affinity data and clinical observations for this drug class [5].

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